molecular formula C13H12BrNO2S B2458267 5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide CAS No. 2415569-45-6

5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide

Cat. No.: B2458267
CAS No.: 2415569-45-6
M. Wt: 326.21
InChI Key: JOWVLBCBXGVKES-UHFFFAOYSA-N
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Description

5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a thiophene ring, a cyclopropyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing reagents.

    Bromination: The bromine atom is introduced via a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and carboxamide functional groups but differ in the core structure.

    Thiophene derivatives: Compounds containing the thiophene ring, such as 2,5-dimethylthiophene, exhibit similar chemical properties.

Uniqueness

5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide is unique due to its combination of a bromine atom, thiophene ring, cyclopropyl group, and furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-11-2-1-10(17-11)12(16)15-8-13(4-5-13)9-3-6-18-7-9/h1-3,6-7H,4-5,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWVLBCBXGVKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(O2)Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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